molecular formula C9H5F3IN B1589709 3-iodo-5-(trifluoromethyl)-1H-indole CAS No. 440363-05-3

3-iodo-5-(trifluoromethyl)-1H-indole

Cat. No.: B1589709
CAS No.: 440363-05-3
M. Wt: 311.04 g/mol
InChI Key: PIINGUJOTQZZNZ-UHFFFAOYSA-N
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Description

3-Iodo-5-(trifluoromethyl)-1H-indole is a halogenated heterocyclic aromatic organic compound It is characterized by the presence of an iodine atom and a trifluoromethyl group attached to the indole ring structure

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with commercially available indole derivatives.

  • Halogenation: The indole core is subjected to halogenation reactions to introduce the iodine atom at the 3-position.

  • Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethylating agents under controlled conditions.

  • Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: Industrial-scale production involves optimizing the reaction conditions to achieve high yields and purity. Continuous flow reactors and large-scale batch processes are employed to meet commercial demands.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the iodine atom or other functional groups present.

  • Substitution: Substitution reactions at the indole ring or the trifluoromethyl group can lead to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, and hydrogen gas are used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Iodinated indole derivatives, carboxylic acids, and ketones.

  • Reduction Products: Reduced iodine derivatives and other reduced functional groups.

  • Substitution Products: Substituted indoles and trifluoromethylated compounds.

Scientific Research Applications

3-Iodo-5-(trifluoromethyl)-1H-indole has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of complex organic molecules.

  • Biology: The compound is used in the study of biological systems and as a probe in biochemical assays.

  • Medicine: It has potential therapeutic applications, including the development of new drugs and treatments.

  • Industry: The compound is utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which 3-iodo-5-(trifluoromethyl)-1H-indole exerts its effects involves interactions with molecular targets and pathways. The iodine atom and trifluoromethyl group play crucial roles in its biological activity, influencing binding affinity and selectivity towards specific receptors or enzymes.

Comparison with Similar Compounds

  • 3-Iodo-5-(trifluoromethyl)pyridin-2-ol

  • 3-Iodo-5-(trifluoromethyl)benzoic acid

  • 1-Chloro-3-iodo-5-(trifluoromethyl)benzene

Uniqueness: 3-Iodo-5-(trifluoromethyl)-1H-indole stands out due to its indole core, which imparts unique electronic and steric properties compared to other halogenated aromatic compounds. Its reactivity and versatility make it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

3-iodo-5-(trifluoromethyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3IN/c10-9(11,12)5-1-2-8-6(3-5)7(13)4-14-8/h1-4,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIINGUJOTQZZNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)C(=CN2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60459232
Record name 3-iodo-5-(trifluoromethyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60459232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

440363-05-3
Record name 3-iodo-5-(trifluoromethyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60459232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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